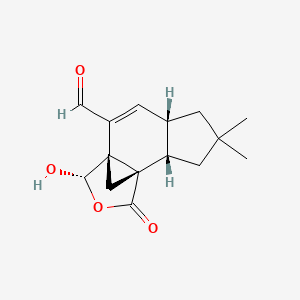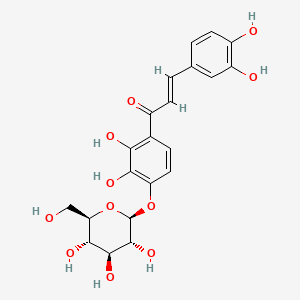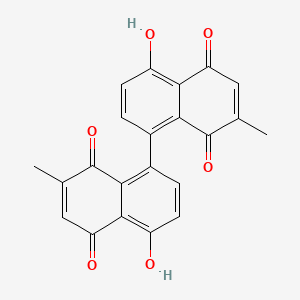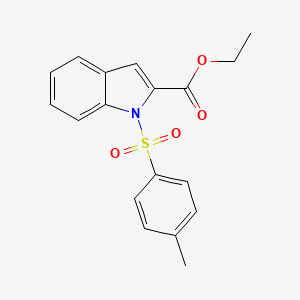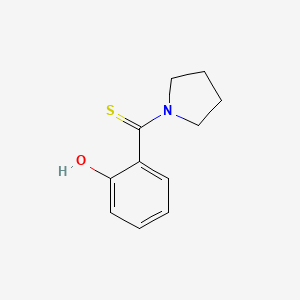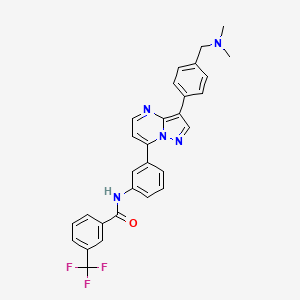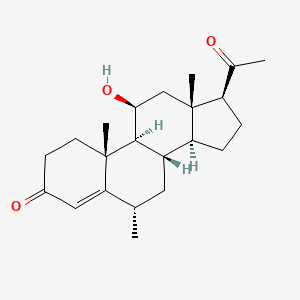
美卓司酮
科学研究应用
甲羟孕酮在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 . 在化学方面,甲羟孕酮被用作模型化合物来研究结构修饰对糖皮质激素活性的影响。 在生物学方面,它被用来研究炎症和免疫反应的机制。 在医学上,甲羟孕酮主要用于治疗眼部疾病的抗炎特性
作用机制
甲羟孕酮通过与细胞质中的糖皮质激素受体结合而发挥作用 . 然后,这种受体-配体复合物迁移到细胞核,在那里它与特定的遗传元件结合,导致参与炎症途径的基因的激活或抑制 . . 通过抑制花生四烯酸的释放,甲羟孕酮有效地减轻炎症及其相关症状。
生化分析
Biochemical Properties
Medrysone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor in the cytosol, which then migrates to the nucleus and binds to genetic elements, causing activation and repression of genes involved in the inflammatory pathway . Medrysone inhibits the activity of phospholipase A2, leading to a decrease in the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
Medrysone has profound effects on various cell types and cellular processes. It promotes the polarization of macrophages to an M2-like phenotype, which is associated with anti-inflammatory and tissue repair functions . In corneal injury models, medrysone enhances the expression of M2 markers and promotes the secretion of vascular endothelial growth factor (VEGF) and chemokine (C-C motif) ligand 2 (CCL2), facilitating wound healing . Additionally, medrysone influences cell signaling pathways by enhancing IL-4 induced STAT6 activation, which is crucial for M2 macrophage polarization .
Molecular Mechanism
At the molecular level, medrysone exerts its effects by binding to the glucocorticoid receptor in the cytosol. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes . Medrysone inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators . This mechanism helps in controlling inflammation and promoting tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of medrysone change over time. Studies have shown that medrysone promotes myelin repair by enhancing oligodendrocyte activity and myelin basic protein levels in a mouse model of demyelination . The stability and degradation of medrysone in vitro and in vivo are crucial for its long-term effects on cellular function. Medrysone’s ability to promote corneal injury repair by inducing M2 macrophage polarization has been observed over extended periods .
Dosage Effects in Animal Models
The effects of medrysone vary with different dosages in animal models. In a mouse model of multiple sclerosis, medrysone treatment led to increased oligodendrocyte activity and myelin repair at specific dosages . High doses of medrysone may lead to toxic or adverse effects, such as increased intraocular pressure in susceptible individuals . It is essential to determine the optimal dosage to balance therapeutic benefits and potential side effects.
Metabolic Pathways
Medrysone is involved in various metabolic pathways, including the inhibition of phospholipase A2 activity, which reduces the release of arachidonic acid . This inhibition affects the production of pro-inflammatory mediators and modulates the inflammatory response. Medrysone’s metabolism can be influenced by other compounds, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
Medrysone is transported and distributed within cells and tissues through its interaction with glucocorticoid receptors . Once bound to the receptor, the medrysone-receptor complex translocates to the nucleus, where it exerts its effects on gene transcription. The distribution of medrysone within ocular tissues is crucial for its therapeutic efficacy in treating inflammatory eye conditions .
Subcellular Localization
The subcellular localization of medrysone is primarily within the cytosol and nucleus. After binding to the glucocorticoid receptor in the cytosol, the medrysone-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements on DNA . This localization is essential for medrysone’s activity in modulating gene expression and controlling inflammation.
准备方法
合成路线和反应条件: 甲羟孕酮是通过从孕酮开始的一系列化学反应合成的。 . 反应条件通常涉及使用特定试剂和催化剂来实现所需的修饰。
工业生产方法: 甲羟孕酮的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用先进的化工技术来确保最终产品的高产率和纯度。 生产过程受到严格监控,以保持甲羟孕酮的质量和一致性。
化学反应分析
反应类型: 甲羟孕酮经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰甲羟孕酮的化学结构以增强其药理特性至关重要。
常用试剂和条件: 涉及甲羟孕酮的化学反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠 . 反应条件,如温度和 pH 值,经过优化以实现所需的化学转化。
形成的主要产物: 甲羟孕酮化学反应形成的主要产物包括各种羟基化和甲基化衍生物 . 这些衍生物被研究用于它们潜在的药理活性及其治疗应用。
相似化合物的比较
属性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKSODFLBBHQ-ILSZZQPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045371 | |
| Record name | Medrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medrysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e-02 g/L | |
| Record name | Medrysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This migrates to the nucleus and binds to genetic elements which cause activation and repression of the involved genes in the inflammatory pathway. | |
| Record name | Medrysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2668-66-8 | |
| Record name | Medrysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medrysone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medrysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | medrysone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medrysone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDRYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Medrysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.5 °C | |
| Record name | Medrysone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00253 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medrysone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does medrysone exert its anti-inflammatory effects?
A: Medrysone, similar to other glucocorticoids, interacts with specific intracellular glucocorticoid receptors. [] This interaction leads to the formation of a complex that binds to DNA, thereby modifying gene expression. [] Consequently, the synthesis of certain anti-inflammatory proteins is induced, while the production of some inflammatory mediators is inhibited. [] This process culminates in a reduction of chronic inflammation and autoimmune reactions. []
Q2: Does medrysone influence prostaglandin E2 (PGE2) levels in cases of ocular inflammation?
A: Yes, research indicates that topical application of medrysone can significantly inhibit the increase in PGE2 levels in the aqueous humor of rabbit eyes with experimentally induced uveitis. []
Q3: What is the molecular formula and weight of medrysone?
A3: Medrysone has the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol.
Q4: Is there information available about medrysone's compatibility with various materials or its stability under specific conditions in the provided research?
A4: The provided research papers primarily focus on medrysone's biological activity and clinical effects. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q5: Do the provided research articles indicate any catalytic properties of medrysone or its application in catalytic reactions?
A5: The research papers provided focus on the pharmacological properties and clinical applications of medrysone. There is no mention of catalytic properties or applications for this compound.
Q6: Have computational methods been employed to study medrysone's interactions or predict its activity?
A6: While computational chemistry techniques are valuable for drug discovery, the provided research papers primarily focus on in vitro and in vivo studies of medrysone. Information about computational studies or models related to medrysone is limited in this context.
Q7: What is known about the stability of medrysone in various formulations?
A: The provided research papers primarily focus on the clinical application of medrysone, particularly its topical use in ophthalmology. [, , , ] While the papers mention the use of medrysone in various formulations like suspensions and ointments, [, ] detailed investigations on the long-term stability of these formulations under different conditions are not extensively discussed.
Q8: Does the provided research discuss SHE (Safety, Health, and Environment) regulations specifically related to medrysone?
A8: The research articles primarily concentrate on medrysone's biological activity and clinical use. Specific details regarding SHE regulations are not extensively covered within these research papers.
Q9: What is known about the absorption, distribution, metabolism, and excretion of medrysone?
A9: The provided research papers do not delve deeply into the detailed pharmacokinetic profile of medrysone. Further research is needed to elucidate its ADME properties fully.
Q10: What models have been used to investigate the efficacy of medrysone?
A10: Researchers have used various experimental models to assess medrysone's efficacy. These include:
- Rabbit models of uveitis: Intravenously administered human serum albumin (HSA) in rabbits, previously sensitized with intravitreal HSA, induces uveitis. [] This model has been utilized to evaluate the effects of topical medrysone on inflammatory responses, particularly its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration. []
- Rabbit models of fungal keratitis: Researchers have investigated the impact of topical medrysone on the incidence and progression of experimentally induced fungal keratitis in rabbits. []
- Rabbit models of allergic conjunctivitis: This model involves instilling Timothy grass pollen into the eyes of human subjects to elicit an allergic response, which is then assessed by measuring tear protein concentration. Various eye medications, including medrysone, have been evaluated for their ability to reduce elevated tear protein levels. []
Q11: Is there evidence of resistance developing to medrysone treatment?
A11: The development of resistance to medrysone is not a primary focus within the provided research articles. More research is needed to ascertain the potential for resistance development with medrysone treatment.
Q12: What are the known toxicological effects of medrysone?
A12: While medrysone is generally well-tolerated, some studies indicate potential adverse effects.
Q13: Are there specific drug delivery strategies being explored for medrysone?
A13: The research papers mainly focus on conventional topical administration of medrysone, especially in ophthalmology. Targeted drug delivery strategies are not extensively discussed within these research articles.
Q14: Are there specific biomarkers associated with medrysone's efficacy or safety?
A14: The identification of specific biomarkers to predict medrysone efficacy or monitor its potential adverse effects is not a central focus within these research papers.
Q15: What analytical methods have been used to study medrysone?
A15: The research papers describe the use of various analytical techniques for studying medrysone's effects:
- Slit-lamp examination: This technique is used to assess ocular inflammation in rabbit models of uveitis and keratitis. [, ] Researchers use this method to evaluate the severity of hyperemia, flare, and cellular infiltration in the anterior chamber of the eye. [, ]
- Aqueous humor analysis: In studies involving rabbit models of uveitis, researchers collect aqueous humor samples to analyze the levels of various inflammatory markers. [] These include protein content, ascorbic acid levels, and PGE2 concentration, providing insights into the drug's impact on blood-aqueous barrier integrity and inflammatory mediator production. []
- Tear protein measurement (Refractometry): In a human model of allergic conjunctivitis, refractometry is employed to quantify protein concentration in tears. [] This method allows researchers to assess the effectiveness of various eye medications, including medrysone, in reducing allergen-induced tear protein elevation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


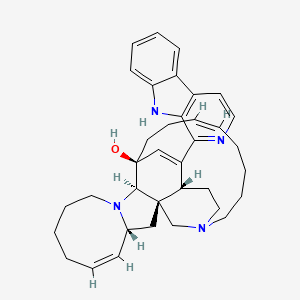
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)



